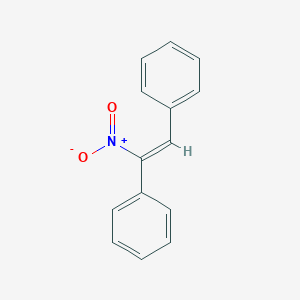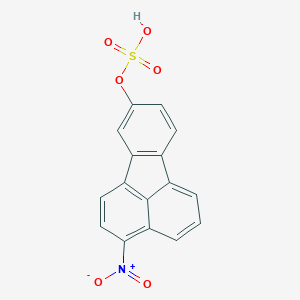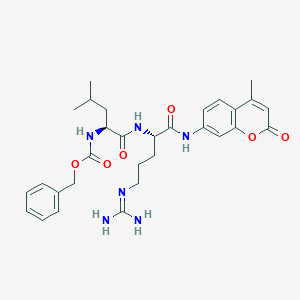
2,6-Dimethylbenzofuran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylbenzofuran-4-ol (DMBFO) is a chemical compound that belongs to the benzofuran family. It is a colorless, crystalline solid that is widely used in scientific research due to its unique properties. DMBFO is known for its ability to interact with biological systems, making it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
2,6-Dimethylbenzofuran-4-ol interacts with biological systems through the formation of hydrogen bonds and hydrophobic interactions. It has been shown to bind to proteins and other biomolecules, altering their structure and function. Additionally, 2,6-Dimethylbenzofuran-4-ol can act as a redox mediator, transferring electrons between molecules.
Effets Biochimiques Et Physiologiques
2,6-Dimethylbenzofuran-4-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, 2,6-Dimethylbenzofuran-4-ol has been shown to have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-Dimethylbenzofuran-4-ol is its versatility. It can be used in a wide range of experiments, from studying protein-ligand interactions to detecting metal ions. Additionally, 2,6-Dimethylbenzofuran-4-ol is relatively easy to synthesize and purify. However, one limitation of 2,6-Dimethylbenzofuran-4-ol is its sensitivity to light and air, which can cause it to degrade over time.
Orientations Futures
There are many potential future directions for research involving 2,6-Dimethylbenzofuran-4-ol. One area of interest is the development of new fluorescent probes based on 2,6-Dimethylbenzofuran-4-ol. Additionally, 2,6-Dimethylbenzofuran-4-ol could be used as a tool for studying the mechanisms of enzyme-catalyzed reactions in more detail. Finally, 2,6-Dimethylbenzofuran-4-ol could be used in the development of new antioxidant therapies for treating diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
2,6-Dimethylbenzofuran-4-ol can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with a suitable reagent. One commonly used method involves the use of trifluoroacetic anhydride (TFAA) as a catalyst. The reaction proceeds under mild conditions and yields high purity 2,6-Dimethylbenzofuran-4-ol.
Applications De Recherche Scientifique
2,6-Dimethylbenzofuran-4-ol has a wide range of applications in scientific research. It has been used as a fluorescent probe for studying protein-ligand interactions, as well as for detecting metal ions and reactive oxygen species. Additionally, 2,6-Dimethylbenzofuran-4-ol has been used as a tool for studying the kinetics of enzyme-catalyzed reactions.
Propriétés
Numéro CAS |
144763-71-3 |
|---|---|
Nom du produit |
2,6-Dimethylbenzofuran-4-ol |
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2,6-dimethyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-9(11)8-5-7(2)12-10(8)4-6/h3-5,11H,1-2H3 |
Clé InChI |
WCQVYQGPGWAXHK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(OC2=C1)C)O |
SMILES canonique |
CC1=CC(=C2C=C(OC2=C1)C)O |
Synonymes |
4-Benzofuranol, 2,6-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)
![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)




![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)
![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)
![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)


![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)

